Structural Uniqueness Within the Benzofuran-Thiazole-Nitrofuran Chemotype: An Isobaric Comparator Analysis
CAS 922106-50-1 shares the exact molecular formula C₁₇H₁₁N₃O₆S (MW 385.35) with the established tool compound ML221 (CAS 877636-42-5), yet represents a structurally distinct constitutional isomer. ML221 is characterized as a pyran-one nitrobenzoate ester and functions as a selective apelin/APJ receptor antagonist, whereas CAS 922106-50-1 features a benzofuran-thiazole-nitrofuran carboxamide architecture placing it within the thiazolylbenzofuran patent class associated with leukotriene/SRS-A antagonism . No published head-to-head pharmacological comparison exists between these two isobaric compounds. [1]
| Evidence Dimension | Molecular formula identity with divergent scaffold topology |
|---|---|
| Target Compound Data | C₁₇H₁₁N₃O₆S; MW 385.35; scaffold: 5-methoxybenzofuran–thiazole–5-nitrofuran carboxamide |
| Comparator Or Baseline | ML221 (CAS 877636-42-5): C₁₇H₁₁N₃O₆S; MW 385.35; scaffold: 4-oxo-pyran-3-yl 4-nitrobenzoate with pyrimidinylthiomethyl substituent |
| Quantified Difference | Constitutional isomerism; ML221 IC₅₀ (APJ): 0.70 μM (cAMP) and 1.75 μM (β-arrestin); target compound pharmacology uncharacterized |
| Conditions | ML221 data from recombinant APJ receptor cell-based assays; no equivalent data available for CAS 922106-50-1 |
Why This Matters
Isobaric formula identity creates a procurement risk of misidentification; researchers requiring the benzofuran-thiazole-nitrofuran scaffold must specify CAS 922106-50-1 explicitly, as ML221 targets an unrelated receptor family.
- [1] Fujisawa Pharmaceutical Co., Ltd. Thiazolylbenzofuran derivatives as leukotriene and SRS-A antagonists. US Patent 5,296,495. 1994. View Source
